molecular formula C50H82N2O17 B1232397 [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate CAS No. 99664-83-2

[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Cat. No.: B1232397
CAS No.: 99664-83-2
M. Wt: 983.2 g/mol
InChI Key: REDHZNLPLQBCCV-LBFPBFSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and ether linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate involves multiple steps, including the formation of various intermediates. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives and analogs of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its multiple functional groups enable it to form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry: In industry, this compound may be used as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-meth

Properties

CAS No.

99664-83-2

Molecular Formula

C50H82N2O17

Molecular Weight

983.2 g/mol

IUPAC Name

[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C50H82N2O17/c1-13-38(56)66-37-26-39(57)62-28(2)17-15-14-16-18-36(67-40-25-33(19-22-53)42(51(8)9)30(4)63-40)29(3)34(20-23-54)35(21-24-55)46(47(37)61-12)69-49-44(58)43(52(10)11)45(31(5)65-49)68-41-27-50(7,60)48(59)32(6)64-41/h14-16,18,22-24,28-37,40-49,58-60H,13,17,19-21,25-27H2,1-12H3/b15-14+,18-16+/t28-,29-,30-,31-,32+,33?,34?,35+,36+,37-,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50-/m1/s1

InChI Key

REDHZNLPLQBCCV-LBFPBFSLSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C([C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)O[C@H]4CC([C@@H]([C@H](O4)C)N(C)C)CC=O)C

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(C(C(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)OC4CC(C(C(O4)C)N(C)C)CC=O)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(C(C(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)OC4CC(C(C(O4)C)N(C)C)CC=O)C

Synonyms

diacetylspiramycin III

Origin of Product

United States

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